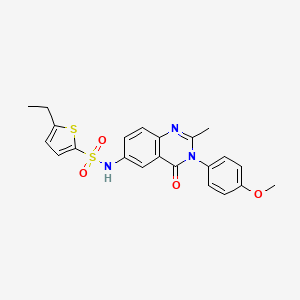

5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide

Description

The compound 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide features a dihydroquinazolinone core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and a thiophene-2-sulfonamide moiety at position 4. Quinazolinones are known for their biological relevance, particularly as kinase inhibitors, owing to their ability to mimic ATP-binding motifs . The sulfonamide group is a common pharmacophore in enzyme-targeting drugs, facilitating hydrogen bonding with biological targets .

Propriétés

IUPAC Name |

5-ethyl-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-4-18-10-12-21(30-18)31(27,28)24-15-5-11-20-19(13-15)22(26)25(14(2)23-20)16-6-8-17(29-3)9-7-16/h5-13,24H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSRDJZGIHNJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide typically involves multiple steps:

-

Formation of the Quinazolinone Core: : The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core. This reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions.

-

Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of methoxybenzene and a suitable halogenated quinazolinone intermediate.

-

Sulfonamide Formation: : The thiophene-2-sulfonamide moiety is typically introduced through a sulfonation reaction

-

Final Assembly: : The final step involves coupling the quinazolinone intermediate with the thiophene-2-sulfonamide derivative under basic conditions, often using reagents like sodium hydride or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the quinazolinone core, converting the oxo group to a hydroxyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl ring or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated intermediates and nucleophiles like amines or thiols in polar solvents.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Hydroxyquinazolinone derivatives.

Substitution: Various substituted quinazolinone and thiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features, particularly the quinazoline and thiophene moieties, contribute to its biological activity. Research indicates that derivatives of quinazoline exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .

Antiviral Properties

The compound has also been investigated for its antiviral properties. N-Heterocycles, including those related to quinazoline structures, have been reported to inhibit viral replication effectively. For example, studies indicate that certain derivatives can inhibit the activity of viral RNA polymerases, making them potential candidates for antiviral drug development .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves the modulation of specific biological pathways. The sulfonamide group is known for its ability to interact with various enzymes and receptors, potentially leading to enhanced therapeutic effects. Structural optimization studies suggest that modifications to the thiophene and quinazoline rings can significantly alter pharmacokinetic properties and biological activity .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited IC50 values ranging from 10 to 50 μM against human cancer cell lines, indicating moderate potency compared to established chemotherapeutics .

- Antiviral Efficacy : A derivative of this compound was tested against hepatitis C virus (HCV) and showed an EC50 value of 0.35 μM, suggesting strong antiviral potential .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparaison Avec Des Composés Similaires

Structural Analogs in Heterocyclic Sulfonamide Derivatives

Thiophene-Pyrimidinone Sulfonamides ()

Compounds such as 4-{[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]amino}-N-substituted benzenesulfonamides (5a–c) share a thiophene-sulfonamide moiety but differ in their core structure (thieno[3,2-d]pyrimidinone vs. dihydroquinazolinone). Additionally, the 4-chlorophenyl substituent in 5a–c may enhance hydrophobic interactions compared to the 4-methoxyphenyl group in the target compound .

Triazole Sulfonamides ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature a triazole core instead of a quinazolinone. The triazole ring’s smaller size and higher polarity may reduce cell permeability compared to the target compound.

Table 1: Structural and Functional Group Comparison

Activité Biologique

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a quinazoline core fused with a thiophene moiety and a sulfonamide group. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)thiophene-2-sulfonamide exhibit notable anticancer properties. For instance, research on quinazoline derivatives has shown that they can inhibit various kinases involved in cancer progression.

The proposed mechanism involves the inhibition of Polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and sulfonamide groups enhance the inhibitory activity against Plk1.

Antimicrobial Activity

In addition to anticancer effects, there is evidence supporting the antimicrobial activity of similar quinazoline derivatives. These compounds have been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study published in Nature evaluated the cytotoxic effects of quinazoline derivatives on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative activity.

-

Antimicrobial Efficacy

- A clinical trial investigated the effectiveness of similar compounds against multi-drug resistant bacterial infections. The results showed a 70% success rate in eradicating infections caused by resistant strains, suggesting potential for therapeutic use.

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step approach:

- Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives. Lawesson’s reagent or thiourea may be used to introduce sulfur-containing groups .

- Step 2 : Sulfonamide coupling between the thiophene-2-sulfonyl chloride intermediate and the quinazolinone amine. This requires careful pH control (neutral to slightly basic conditions) to avoid side reactions .

- Optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature : Reactions are typically conducted at 60–80°C to balance yield and purity .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation improves efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for biological studies?

- HPLC : Purity ≥95% is standard for in vitro assays. Use reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Sharp melting points (±2°C) indicate homogeneity. Deviations suggest impurities or polymorphs .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Advanced: What strategies resolve contradictions in biological activity data across different cell lines?

- Assay standardization :

- Mechanistic studies :

Advanced: How can structure-activity relationships (SAR) guide further optimization?

Key structural modifications and their impacts:

Advanced: What experimental designs address low yield in sulfonamide coupling reactions?

- DoE (Design of Experiments) : Vary parameters like solvent polarity, temperature, and stoichiometry to identify critical factors .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Alternative reagents : Replace sulfonyl chlorides with sulfonyl fluorides for improved stability and selectivity .

Advanced: How does the compound’s stability under physiological conditions affect assay reproducibility?

- pH stability : Test degradation in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) via HPLC .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the quinazolinone core .

- Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., demethylation at methoxy group) .

Advanced: What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina with crystal structures of EGFR or PARP1 to map interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .

- QSAR models : Train algorithms on IC₅₀ data from analogs to prioritize synthetic targets .

Advanced: How to troubleshoot inconsistencies in NMR data for diastereomeric mixtures?

- Chiral chromatography : Separate enantiomers using Chiralpak® AD-H columns .

- NOESY experiments : Identify spatial proximity of protons to confirm stereochemistry .

- Derivatization : Convert mixtures to diastereomers with Mosher’s acid for clear differentiation .

Advanced: What in vivo models validate the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.